molecular formula C21H21FN4O2 B2966895 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894034-25-4

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2966895
CAS No.: 894034-25-4
M. Wt: 380.423
InChI Key: TZJHEMSDCINTFB-UHFFFAOYSA-N
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Description

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C21H21FN4O2 and its molecular weight is 380.423. The purity is usually 95%.
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Scientific Research Applications

Structural and Synthetic Studies

  • Crystal Structure Analysis : The study of the crystal structure of related compounds reveals insights into their molecular conformation, including planarity and twisting of components, which is crucial for understanding their biological activity and potential applications in materials science (S. M. Saharin et al., 2008).
  • Regioselective Condensation : Ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates undergo regioselective condensation with urea, leading to products that cyclize under specific conditions to form novel pyrimidine derivatives. This showcases the compound's role in the synthesis of heterocyclic structures with potential application in medicinal chemistry (M. V. Goryaeva et al., 2009).

Biological and Pharmacological Applications

  • Antitumor Activities : Research into the antitumor activities of related compounds, such as the synthesis, characterization, and docking studies of urea derivatives, indicates potential applications in cancer therapy. These studies explore the interactions with cellular targets and the mechanisms behind their antitumor effects (Ch Hu et al., 2018).
  • Neuropharmacological Properties : The exploration of urea derivatives for their neuropharmacological properties, including their potential as central nervous system agents, highlights their application in the development of new treatments for disorders such as anxiety and muscle relaxation (C. Rasmussen et al., 1978).

Molecular Interaction and Complexation Studies

  • Hydrogen Bonding and Complex Formation : Studies on the complexation-induced unfolding of heterocyclic ureas into multiply hydrogen-bonded structures provide insights into their ability to form stable, sheet-like complexes. This property is significant for the design of molecular assemblies and materials with specific functionalities (P. Corbin et al., 2001).

Mechanism of Action

Properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-indol-1-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c22-16-5-3-6-18(12-16)26-14-17(13-20(26)27)24-21(28)23-9-11-25-10-8-15-4-1-2-7-19(15)25/h1-8,10,12,17H,9,11,13-14H2,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJHEMSDCINTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCCN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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